molecular formula C4H8N4 B3143551 2-(1H-1,2,3-Triazol-5-yl)ethanamine CAS No. 52845-67-7

2-(1H-1,2,3-Triazol-5-yl)ethanamine

Cat. No. B3143551
CAS RN: 52845-67-7
M. Wt: 112.13 g/mol
InChI Key: AABPWPFQPIDMQQ-UHFFFAOYSA-N
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Description

“2-(1H-1,2,3-Triazol-5-yl)ethanamine” is a chemical compound with the molecular formula C4H8N4. Its CAS number is 52845-67-7 . The compound is also known by its English name "2- (1H-1,2,3-Triazol-4-yl)ethanamine" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8N4/c5-2-1-4-3-6-8-7-4/h3H,1-2,5H2, (H,6,7,8) . This indicates that the compound has a triazole ring attached to an ethanamine group.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 112.13 . The compound has a density of 1.2±0.1 g/cm3 . The boiling point is 292.5±15.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives have been a focal point in drug discovery due to their wide range of biological activities. They are recognized for their role in the development of drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The exploration of triazoles in drug discovery is driven by the need for new, efficient synthesis methods that adhere to principles of green chemistry and sustainability. Additionally, there is a constant demand for novel drugs to address emerging diseases and combat drug-resistant bacteria and viruses, making triazoles a critical area of research (Ferreira et al., 2013).

Synthesis and Application of Triazole Derivatives

The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, has been revolutionized by the discovery of copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), known as a click reaction. This method offers high selectivity, efficiency, and environmental friendliness, enabling the development of triazole-containing compounds with potential applications in drug discovery, material science, and beyond. The versatility of triazole chemistry facilitates the exploration of new pathways for creating biologically active compounds (Kaushik et al., 2019).

Triazoles as Corrosion Inhibitors

In addition to pharmaceutical applications, 1,2,3-triazole derivatives have shown promise as corrosion inhibitors for various metals in aggressive media. The preparation of 1,4-disubstituted 1,2,3-triazole derivatives via CuAAC click reactions has led to the development of non-toxic, environmentally friendly compounds effective in protecting metals against corrosion. This application underscores the material science potential of triazoles, offering valuable insights into their role in industrial applications (Hrimla et al., 2021).

Safety and Hazards

The compound should be stored at -4℃ for 1-2 weeks or at -20℃ for 1-2 years . It’s important to wear protective eyewear, clothing, and gloves, and avoid skin contact .

properties

IUPAC Name

2-(2H-triazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-2-1-4-3-6-8-7-4/h3H,1-2,5H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABPWPFQPIDMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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